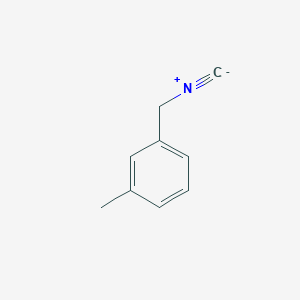

3-Methylbenzylisocyanid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylbenzylisocyanide is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methylbenzylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

3-Methylbenzylisocyanid wird als biochemische Substanz in der Proteomics-Forschung eingesetzt . Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur, -interaktionen und -modifikationen verwendet werden.

Mehrkomponentenreaktionen in der Polymerwissenschaft

This compound wird in isocyanidbasierten Mehrkomponentenreaktionen (MCRs) in der Polymerwissenschaft verwendet . MCRs sind hocheffiziente Reaktionen, die drei oder mehr Ausgangsstoffe in einem Eintopfverfahren unter milden Bedingungen zu einem einzigen Produkt kombinieren . Zu den am besten etablierten gehören die Passerini-Dreikomponentenreaktion (P-3CR) und die Ugi-Vierkomponentenreaktion (U-4CR), beides isocyanidbasierte Reaktionen, die traditionell in der kombinatorischen oder pharmazeutischen Chemie eingesetzt werden .

Monomersynthese

Die Vielseitigkeit der Passerini- und Ugi-Reaktionen in der Polymerwissenschaft wird durch die Diskussion aktueller Beispiele für deren Einsatz in der Monomersynthese hervorgehoben . Monomere sind kleine Moleküle, die miteinander zu Polymeren verbunden werden können, die größere, komplexere Moleküle sind.

Polymerisationstechniken

This compound wird in Polymerisationstechniken eingesetzt . Polymerisation ist der Prozess der Verknüpfung vieler kleiner Moleküle, die als Monomere bekannt sind, zu einer kovalent gebundenen Kette oder einem Netzwerk.

Nachpolymerisationsmodifikation

Diese Verbindung wird auch für die Nachpolymerisationsmodifikation verwendet . Die Nachpolymerisationsmodifikation ist eine vielseitige Strategie zur Modifizierung von Polymereigenschaften, die verwendet werden kann, um eine breite Palette von funktionellen Gruppen an Polymerrückgrate einzuführen.

Architekturkontrolle in der Polymerwissenschaft

This compound wird zur Architekturkontrolle in der Polymerwissenschaft eingesetzt . Dabei geht es darum, die räumliche Anordnung von Atomen und die chemischen Bindungen zwischen ihnen im Polymer zu kontrollieren.

Sequenzkontrolle in der Polymerwissenschaft

Diese Verbindung wird für die Sequenzkontrolle in der Polymerwissenschaft eingesetzt . Die Sequenzsteuerung umfasst die Steuerung der Reihenfolge, in der Monomere an die Polymerkette angehängt werden.

Sequenzdefinition in der Polymerwissenschaft

Schließlich wird this compound für die Sequenzdefinition in der Polymerwissenschaft verwendet . Dabei geht es darum, die spezifische Reihenfolge der Monomere in einer Polymerkette zu definieren.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Methylbenzylisocyanide plays a significant role in biochemical reactions due to its unique structure, which allows it to interact with various enzymes, proteins, and other biomolecules. It is known to participate in multicomponent reactions, such as the Ugi reaction, which is widely used in organic synthesis . The compound’s isocyanide group exhibits both nucleophilic and electrophilic properties, enabling it to form stable complexes with metal ions and other reactive species . These interactions are crucial for its role in proteomics research and other biochemical applications .

Cellular Effects

3-Methylbenzylisocyanide has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its effects on cell function are mediated through its interactions with specific proteins and enzymes involved in these processes. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways . Additionally, 3-Methylbenzylisocyanide has been observed to affect mitochondrial bioenergetics and angiogenesis in endothelial cells .

Molecular Mechanism

The molecular mechanism of 3-Methylbenzylisocyanide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target. Furthermore, 3-Methylbenzylisocyanide can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbenzylisocyanide can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive species . Long-term studies have shown that 3-Methylbenzylisocyanide can have sustained effects on cellular bioenergetics and angiogenesis, particularly in hyperglycemic conditions .

Dosage Effects in Animal Models

The effects of 3-Methylbenzylisocyanide vary with different dosages in animal models. At low doses, the compound can promote angiogenesis and improve mitochondrial function without causing significant toxicity . At higher doses, it may induce adverse effects such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

3-Methylbenzylisocyanide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic processes can influence the compound’s bioavailability and overall impact on cellular function.

Transport and Distribution

Within cells and tissues, 3-Methylbenzylisocyanide is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . Its distribution is influenced by factors such as tissue perfusion, regional pH, and membrane permeability . These factors determine the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of 3-Methylbenzylisocyanide is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through the recognition of specific localization signals . These interactions can influence the compound’s activity and function within different subcellular compartments.

Eigenschaften

IUPAC Name |

1-(isocyanomethyl)-3-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCOJMLJHQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374911 |

Source

|

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-96-1 |

Source

|

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)